(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864060-46-7
VCID: VC2952186
InChI: InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H
SMILES: C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl
Molecular Formula: C14H17ClFNO
Molecular Weight: 269.74 g/mol

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride

CAS No.: 1864060-46-7

Cat. No.: VC2952186

Molecular Formula: C14H17ClFNO

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride - 1864060-46-7

Specification

CAS No. 1864060-46-7
Molecular Formula C14H17ClFNO
Molecular Weight 269.74 g/mol
IUPAC Name 8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride
Standard InChI InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H
Standard InChI Key PVIVYKKJFOLVBI-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl
Canonical SMILES C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl

Introduction

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is a chemical compound belonging to the azabicyclooctane family, which is structurally related to tropane alkaloids. This compound features a unique bicyclic framework with a nitrogen atom and a fluorophenyl group attached to a methanone moiety, making it of interest in medicinal chemistry and pharmacology.

Synthesis and Chemical Transformations

The synthesis of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride typically involves the reaction of an azabicyclooctane derivative with a fluorophenyl moiety, followed by the formation of the methanone linkage. Common reagents used in such reactions include carbonyl-forming agents like acid chlorides or anhydrides.

Storage and Handling

Given its hydrochloride form, this compound should be stored in a cool, dry place to prevent degradation. Handling should follow standard laboratory safety protocols for chemical compounds, including the use of protective equipment and proper ventilation.

Research Findings and Future Directions

While detailed research findings specific to (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride are scarce, studies on related compounds suggest potential applications in neuroscience and pharmacology. Future research could explore its pharmacokinetic properties, receptor binding affinity, and potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator